molecular formula C7H7N3OS B7722480 2-methylsulfanyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

2-methylsulfanyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B7722480
M. Wt: 181.22 g/mol
InChI Key: YLZXOIATWSHVDK-UHFFFAOYSA-N
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Description

2-methylsulfanyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. It features a pyrrolo[2,3-d]pyrimidine core with a methylsulfanyl group at the 2-position, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylsulfanyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with various reagents under specific conditions. For instance, heating with methanol sodium (MeONa) at reflux in butanol (BuOH) can lead to the formation of the desired pyrrolopyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-methylsulfanyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like m-chloroperbenzoic acid.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-chloroperbenzoic acid is commonly used for oxidizing the methylsulfanyl group.

    Substitution: Benzylamine (BnNH2) can be used for substituting the methylsulfanyl group after prior oxidation.

Major Products

    Oxidation: Sulfoxide and sulfone derivatives.

    Substitution: Benzylamine derivatives.

Scientific Research Applications

2-methylsulfanyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing various biologically active compounds.

    Biology: It is used in studies related to enzyme inhibition and cellular processes.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methylsulfanyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it has been studied as a potential inhibitor of purine nucleoside phosphorylase (PNP), an enzyme involved in purine metabolism

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methylsulfanyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. Its potential as a PNP inhibitor and its versatility in undergoing various chemical reactions make it a valuable compound in medicinal chemistry and related fields.

Properties

IUPAC Name

2-methylsulfanyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c1-12-7-9-5-4(2-3-8-5)6(11)10-7/h2-3H,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZXOIATWSHVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=O)C2=C(N1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=O)C2=C(N1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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